

carbosulfan extraction from agricultural products

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Carbosulfan

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Introduction

Carbosulfan is a systemic insecticide of the carbamate class widely used to protect various crops due to its effectiveness against a broad spectrum of pests [1] [2]. However, its use raises significant concerns for food safety and environmental health. **Carbosulfan** is unstable and readily degrades into several metabolites, including **carbofuran**, **3-hydroxycarbofuran**, and **3-ketocarbofuran**, which are often more toxic and persistent than the parent compound [3] [2]. Regulatory bodies worldwide have established strict Maximum Residue Limits (MRLs) for **carbosulfan** and its metabolites; for instance, the EU has set MRLs as low as 0.001 mg/kg for apples [2]. Therefore, robust, sensitive, and accurate analytical methods for monitoring these compounds in agricultural products are essential for ensuring consumer safety and compliance with regulatory standards. This document provides detailed protocols and data for the analysis of **carbosulfan**.

Analytical Methods Overview & Performance

Comparison

The analysis of **carbosulfan** typically involves an initial extraction, a clean-up step to remove matrix interferents, and final instrumental determination. The choice of method depends on the required sensitivity, specificity, and the complexity of the agricultural matrix.

Table 1: Comparison of Analytical Techniques for **Carbosulfan** Determination

Analytical Technique	Detection Mode	Key Advantages	Reported LOD/LOQ	Best For
HPLC-MS/MS [3] Multiple Reaction Monitoring (MRM) High selectivity & sensitivity; multi-residue & metabolite identification LOD: 0.001–0.04 µg/kg LOQ: 0.003–0.1 µg/kg Regulatory compliance, complex matrices, metabolite profiling Stripping Voltammetry [4] Adsorptive Stripping Extreme sensitivity; cost-effective LOD: 6.0×10^{-10} M LOQ: 2.0×10^{-9} M High-sensitivity screening in labs without MS instrumentation Colorimetry (Nanozyme) [5] Visible Spectrophotometry Rapid, low-cost, suitable for on-site testing LOD in µM range (less sensitive than MS) Rapid, portable screening and field testing				

Detailed Protocol: HPLC-MS/MS Analysis with QuEChERS

This protocol, adapted from a recent study monitoring dates in the UAE, provides a robust method for determining **carbosulfan** and its metabolites in fruit matrices [3].

Principle

The method involves extracting pesticidal residues from the sample using acetonitrile, followed by a dispersive Solid-Phase Extraction (d-SPE) clean-up step to remove co-extractives. The purified extract is then analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity through multiple reaction monitoring (MRM).

Reagents and Equipment

- **High-purity standards:** **Carbosulfan**, carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and dibutylamine [3].
- **Internal standard:** Carbofuran d3 [3].
- **Solvents:** Acetonitrile and methanol (HPLC grade $\geq 99.9\%$) [3].

- **QuEChERS kits:** For extraction (containing MgSO₄, NaCl) and for d-SPE clean-up (containing PSA, GCB, C18EC, and MgSO₄) [3].
- **Equipment:** HPLC-MS/MS system, analytical balance, vortex mixer, centrifuge, homogenizer, and PTFE syringe filters (0.45 µm) [3].

Step-by-Step Procedure

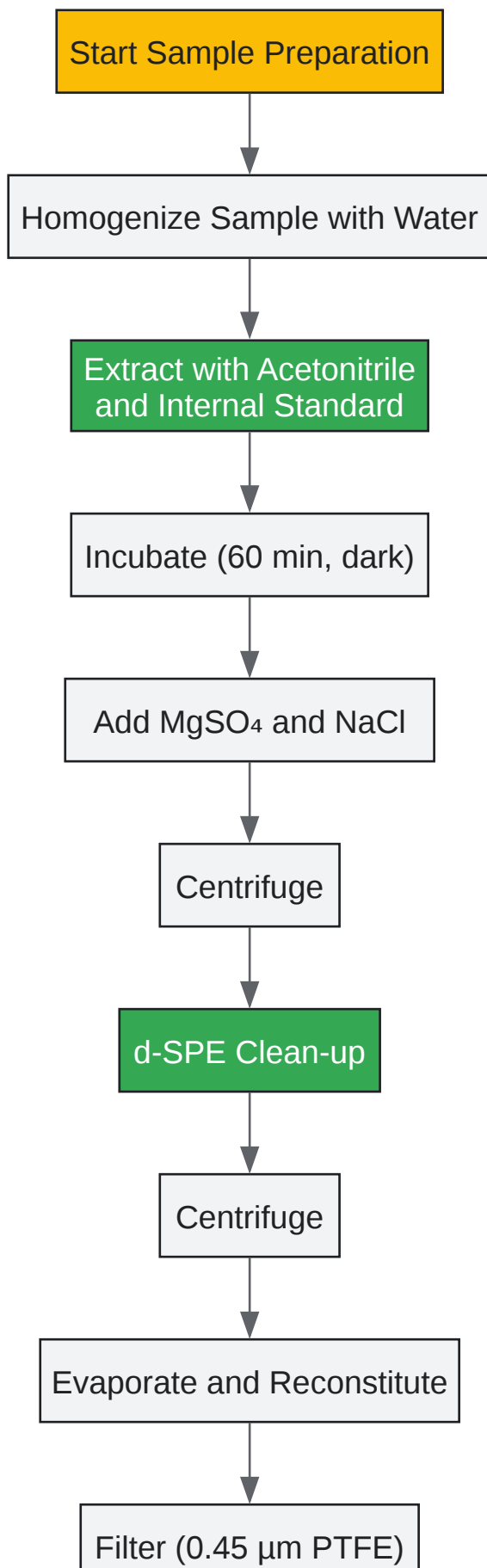
- **Sample Homogenization:**
 - Take 50 g of the agricultural product (e.g., pitted dates) and blend it with 75 mL of cold purified water into a homogeneous paste [3].
- **Sample Extraction:**
 - Weigh 10.0 ± 0.1 g of the homogenized paste into a 50 mL polypropylene centrifuge tube [3].
 - Add 100 µL of internal standard working solution (carbofuran d3) [3].
 - Add 10 mL of acetonitrile (acidified with 0.1% acetic acid) [3].
 - Vortex the mixture vigorously for 1 minute.
 - Let the tube incubate in a dark, cool place for 60 minutes [3].
 - Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to induce phase separation [3].
 - Shake vigorously for 1 minute and centrifuge at 4500 rpm for 10 minutes [3].
- **Extract Clean-up (d-SPE):**
 - Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄ [3].
 - Vortex for 1 minute and centrifuge at 4500 rpm for 10 minutes [3].
 - Transfer the resulting clean extract into a glass tube.
- **Sample Concentration and Reconstitution:**
 - Evaporate the extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of mobile phase B (methanol and acetonitrile, 2:1 v/v) [3].
 - Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an HPLC vial [3].
- **HPLC-MS/MS Analysis:**
 - Inject the sample into the HPLC-MS/MS system.
 - **Chromatography:** Use a reversed-phase C18 column. The mobile phase typically consists of (A) aqueous ammonium formate and (B) methanol/acetonitrile, with a gradient elution program [3].

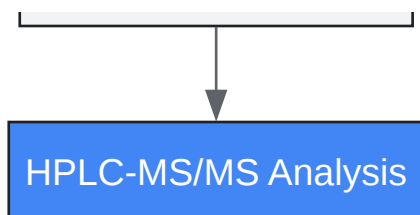
- **Mass Spectrometry:** Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor ion > product ion transitions for each analyte and the internal standard in MRM mode for high selectivity [3].

Table 2: Method Validation Data for HPLC-MS/MS Analysis of **Carbosulfan** and Metabolites in Dates [3]

Analyte	Linear Range (µg/kg)	Coefficient of Determination (R ²)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Matrix Effect (%)
Carbosulfan	0.001 - 100	>0.998	92 - 103	1 - 9	-16.43 to 17.09
Carbofuran	0.001 - 100	>0.998	92 - 103	1 - 9	-16.43 to 17.09
3-Hydroxycarbofuran	0.001 - 100	>0.998	92 - 103	1 - 9	-16.43 to 17.09
3-Ketocarbofuran	0.001 - 100	>0.998	92 - 103	1 - 9	-16.43 to 17.09
Dibutylamine	0.001 - 100	>0.998	92 - 103	1 - 9	-16.43 to 17.09

The following workflow diagram summarizes the key steps of the QuEChERS HPLC-MS/MS method:





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Diagram 1: Experimental workflow for **carbosulfan** analysis using QuEChERS and HPLC-MS/MS.

Special Considerations & Alternative Methods

Transformation During Food Processing

Research indicates that food processing methods, particularly thermal treatments like drying, can significantly degrade **carbosulfan** into more toxic metabolites. One study on apple drying found:

- **Oven-drying** at 40–80 °C for 30 minutes degraded over 93% of **carbosulfan**, primarily converting it to **carbofuran** [2].
- **Microwave drying** was more effective at degrading both **carbosulfan** and the resulting carbofuran [2].
- **Implication:** Analytical protocols for processed food products must be designed to quantify not only the parent **carbosulfan** but also its major transformation products, especially carbofuran [2].

Rapid Colorimetric Detection

For situations requiring rapid, on-site screening without sophisticated instrumentation, a novel acetylcholinesterase-free colorimetric method has been developed.

- **Principle:** **Carbosulfan** is hydrolyzed under acidic conditions to generate reductive sulfide species (-SH). These species degrade MnO₂ nanozymes, inhibiting their oxidase-like activity and causing a visible color change in a TMB substrate [5].
- **Procedure:**
 - Prepare H-PDA/MnO₂ NPs (synthesized as described [5]).
 - Mix the sample extract with the nanozymes and TMB in a buffered acidic solution.
 - Measure the absorbance decrease or observe the color change, which is proportional to the **carbosulfan** concentration.

- **Advantages:** The method is selective, rapid (assay in minutes), and can be integrated with a smartphone for portability, making it ideal for field testing [5].

Conclusion

The accurate determination of **carbosulfan** and its toxic metabolites in agricultural products is critical for food safety. The QuEChERS-based HPLC-MS/MS method provides a "gold standard" for sensitive, multi-residue analysis in a laboratory setting, offering validated performance for regulatory compliance. Researchers must also consider the transformation of **carbosulfan** during sample processing and storage. For rapid screening needs, emerging nanozyme-based colorimetric sensors present a promising, portable alternative. The choice of method should be guided by the required sensitivity, specificity, and available laboratory infrastructure.

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